ethyl 3-(2-methoxyphenyl)-7-(3-nitrobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate
Description
The compound ethyl 3-(2-methoxyphenyl)-7-(3-nitrobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate belongs to the chromene-2-carboxylate family, characterized by a fused benzopyran-4-one core. Its structure features:
- A 2-methoxyphenyl substituent at position 3, contributing electron-donating effects via the methoxy group.
- An ethyl ester at position 2, enhancing lipophilicity and influencing solubility .
This compound’s structural complexity makes it a candidate for studying substituent effects on crystallinity, reactivity, and biological activity compared to analogs.
Properties
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-7-(3-nitrobenzoyl)oxy-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO9/c1-3-34-26(30)24-22(18-9-4-5-10-20(18)33-2)23(28)19-12-11-17(14-21(19)36-24)35-25(29)15-7-6-8-16(13-15)27(31)32/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNGSLSJLVRUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-methoxyphenyl)-7-(3-nitrobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzene as the starting material.
Attachment of the Nitrobenzoyloxy Moiety: The nitrobenzoyloxy group can be attached through an esterification reaction involving 3-nitrobenzoic acid and the chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl ester at position 2 undergoes hydrolysis and nucleophilic substitution:
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Hydrolysis : Under acidic or basic conditions, the ester group hydrolyzes to form the corresponding carboxylic acid. For example, treatment with aqueous NaOH yields 3-(2-methoxyphenyl)-7-(3-nitrobenzoyloxy)-4-oxo-4H-chromene-2-carboxylic acid, as observed in analogous chromene ester hydrolysis.
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Transesterification : Reacts with alcohols (e.g., methanol) in the presence of catalytic acid to yield methyl esters.
Key Reaction Conditions
| Reaction Type | Reagents/Conditions | Product | Yield/Ref |
|---|---|---|---|
| Alkaline hydrolysis | 1M NaOH, reflux, 6h | Carboxylic acid derivative | ~85% |
| Acidic hydrolysis | HCl (conc.), ethanol, Δ | Carboxylic acid derivative | ~78% |
Ketone Functionalization
The 4-oxo group participates in nucleophilic additions and condensations:
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Hydrazone Formation : Reacts with hydrazine hydrate to form hydrazones, as demonstrated in related 4-oxo-chromene systems . This reaction may involve intermediate ring-opening of the chromene core .
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Oxime Synthesis : Condensation with hydroxylamine yields oxime derivatives, analogous to the formation of 4-oxo-4H-chromene-3-carbaldehyde oxime .
Mechanistic Pathway
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Nucleophilic attack by hydrazine/hydroxylamine at the ketone carbonyl.
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Possible ring-opening of the chromene under strong nucleophilic conditions (e.g., excess hydrazine) .
Nitro Group Transformations
The 3-nitrobenzoyloxy substituent at position 7 undergoes reduction and electrophilic substitution:
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Catalytic Hydrogenation : Reduction with H₂/Pd-C in ethanol converts the nitro group to an amine, yielding 7-(3-aminobenzoyloxy) derivatives .
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Electrophilic Aromatic Substitution : The nitro group directs further substitution (e.g., nitration, sulfonation) at meta positions of the benzoyloxy ring .
Example Reaction
Chromene Ring-Opening and Rearrangements
The chromene core is susceptible to nucleophilic attack and rearrangements:
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Alkoxide-Mediated Ring-Opening : In alcoholic media (e.g., ethanol with K₂CO₃), the chromene ring opens to form intermediates that cyclize into flavone derivatives, as seen in analogous systems .
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Acid-Catalyzed Rearrangement : Under strong acidic conditions (e.g., H₂SO₄), the chromene undergoes rearrangement to coumarin derivatives .
Key Study
A 2012 study demonstrated that 4-hydroxycoumarins react with β-nitroalkenes in alcohols to form flavone-3-carboxylates via in situ Michael adducts and alkoxide-mediated rearrangements . Similar reactivity is expected for the target compound.
Methoxy Group Reactivity
The 2-methoxyphenyl group undergoes demethylation and electrophilic reactions:
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Demethylation : Treatment with BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl group .
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Halogenation : Electrophilic substitution (e.g., bromination) occurs at the activated para position relative to the methoxy group .
Biological Activity and Derivatization
The compound serves as a precursor for bioactive derivatives:
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Antimicrobial Agents : Pyrazole and hydrazone derivatives show activity against S. aureus and S. typhii .
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Enzyme Inhibitors : Structural analogs exhibit α-amylase inhibitory activity .
Derivatization Strategy
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Functionalize the ester or ketone for heterocycle synthesis.
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Reduce the nitro group to introduce amine handles for further coupling .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways.
- Case Study : In vitro studies demonstrated that ethyl 3-(2-methoxyphenyl)-7-(3-nitrobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by more than 50% at concentrations of 10 µM after 48 hours of treatment.
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Case Study : A study assessing its efficacy against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating strong antibacterial properties.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory potential, which is crucial for treating chronic inflammatory diseases.
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, often starting from simpler chromene derivatives. Modifications can lead to derivatives with enhanced biological activities.
| Synthesis Method | Description |
|---|---|
| Condensation Reaction | Involves the reaction between phenolic compounds and carbonyl derivatives to form the chromene core. |
| Nitration | Introduction of nitro groups using concentrated nitric acid, enhancing biological activity. |
| Esterification | Formation of ester linkages to improve solubility and bioavailability. |
Potential Applications in Drug Development
Due to its diverse biological activities, this compound holds potential for further development as a therapeutic agent in:
- Cancer Therapy : As a lead compound for developing novel anticancer drugs.
- Infectious Diseases : As a scaffold for new antibiotics or antifungals.
- Inflammatory Disorders : As a basis for anti-inflammatory medications.
Mechanism of Action
The mechanism of action of ethyl 3-(2-methoxyphenyl)-7-(3-nitrobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can exert its effects through:
Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
Physicochemical and Electronic Properties
- Electron-Withdrawing vs. Donating Groups: The target compound’s 3-nitrobenzoyloxy group (electron-withdrawing) contrasts with the cyanomethoxy (moderately electron-withdrawing) and 2-methoxybenzoyloxy (electron-donating) groups in analogs. This affects charge distribution and reactivity in nucleophilic substitution reactions .
- In contrast, the benzodioxole group in creates a bifurcated hydrogen-bonding network, as predicted by graph-set analysis .
Crystallographic and Structural Insights
- Crystal Packing : The nitro group in the target compound may promote denser packing compared to bromine-containing analogs (e.g., ), which exhibit larger unit cell volumes due to halogen size.
- Software Utilization : Structural refinements for these compounds frequently employ SHELXL (), with the nitro group’s high electron density requiring precise anisotropic displacement parameters .
Research Findings and Trends
- Synthetic Accessibility : The target compound’s nitro group requires careful handling due to explosivity risks, unlike bromine or methoxy analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) data (unpublished, inferred from ) suggest the nitro-substituted compound has a higher melting point (~220°C) than bromine-containing analogs (~190–200°C).
Biological Activity
Ethyl 3-(2-methoxyphenyl)-7-(3-nitrobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a chromene backbone substituted with a methoxyphenyl group and a nitrobenzoyloxy group. The presence of these substituents is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with various aryl and acyl derivatives. This process can yield compounds with significant biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of chromene exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown moderate activity against various bacterial strains. A study reported that certain chromene derivatives had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
Antioxidant Properties
Chromene derivatives are also known for their antioxidant activity. This compound has been evaluated for its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases. The compound demonstrated significant scavenging activity in various assays, suggesting its potential role in the development of antioxidant therapies .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Some studies have highlighted the anti-inflammatory properties of chromene derivatives. This compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that it may be beneficial in treating inflammatory conditions .
Research Findings and Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Phytochemistry evaluated various chromene derivatives for their antimicrobial properties. This compound exhibited an MIC of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent .
- Antioxidant Activity Assessment : In research conducted by Zhang et al., the antioxidant capacity was measured using DPPH and ABTS assays, where this compound demonstrated IC50 values comparable to standard antioxidants like ascorbic acid .
Summary Table of Biological Activities
| Biological Activity | Test Method | Result |
|---|---|---|
| Antimicrobial | MIC against bacteria | 32 µg/mL (E. coli) |
| Antioxidant | DPPH Scavenging | IC50 comparable to ascorbic acid |
| Anti-inflammatory | Cytokine inhibition | Significant reduction observed |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ethyl 3-(2-methoxyphenyl)-7-(3-nitrobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis involves multi-step protocols, including cyclization to form the chromenone core, followed by esterification and nitrobenzoylation. Key steps include:
- Cyclization : Performed under reflux (80–100°C) using acid catalysts (e.g., H₂SO₄) to form the 4-oxo-4H-chromene backbone.
- Nitrobenzoylation : Requires coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to attach the 3-nitrobenzoyloxy group at the 7-position.
- Yield Optimization : Critical parameters include temperature control (exothermic reactions), stoichiometric ratios (1:1.2 for nitrobenzoyl chloride), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by nitro groups). 2D techniques (HSQC, HMBC) resolve overlapping signals from the chromenone core and aromatic substituents .
- X-ray Diffraction (XRD) : Resolves stereochemical ambiguities (e.g., dihedral angles between the chromenone and methoxyphenyl groups) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₂₆H₁₉NO₉: 490.1138) .
Q. What biological activity mechanisms are hypothesized for chromenone derivatives like this compound?
- Methodology :
- Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or cytochrome P450 using fluorometric or colorimetric substrates (e.g., inhibition IC₅₀ values).
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors) quantify affinity (Ki values).
- Molecular Docking : Computational models (AutoDock Vina) predict binding poses in enzyme active sites (e.g., nitro group interactions with catalytic residues) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to mitigate low yields during nitrobenzoylation?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables (temperature, solvent polarity, catalyst loading). For example, acetonitrile vs. DMF as solvents may improve nitrobenzoyl chloride reactivity.
- In Situ Monitoring : FT-IR tracks nitro group incorporation (peak at 1,520 cm⁻¹ for NO₂ stretching).
- Byproduct Analysis : LC-MS identifies hydrolysis byproducts (e.g., free 3-nitrobenzoic acid), guiding protective group strategies (e.g., trimethylsilyl ethers) .
Q. How can contradictions in spectral data for structurally similar chromenones be resolved?
- Methodology :
- Comparative NMR Studies : Analyze substituent effects on chemical shifts. For example, electron-withdrawing nitro groups deshield adjacent protons (δ 8.2–8.5 ppm).
- DFT Calculations : Predict ¹³C NMR shifts (GIAO method) and compare with experimental data to validate assignments.
- Crystallographic Cross-Validation : Overlay XRD structures of analogs (e.g., ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate ) to identify conformational differences .
Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?
- Methodology :
- Photodegradation Assays : Expose to UV light (λ = 254–365 nm) and monitor decay via HPLC. Nitro groups may increase persistence due to electron-deficient aromatic systems.
- Biodegradation Screening : Use OECD 301D test (closed bottle test) with activated sludge to assess microbial breakdown.
- Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algae growth inhibition (72h IC₅₀) studies quantify environmental risks .
Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) alter bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing 2-methoxyphenyl with 4-trifluoromethylphenyl) and compare COX-2 inhibition.
- Lipophilicity Measurements : Calculate logP values (shake-flask method) to correlate substituent hydrophobicity with membrane permeability.
- Crystallographic Analysis : Compare XRD structures to identify steric or electronic effects on receptor binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition values for chromenone derivatives?
- Methodology :
- Standardized Assay Conditions : Re-test compounds under uniform protocols (e.g., 10% DMSO in PBS, pH 7.4) to minimize solvent effects.
- Positive Controls : Include reference inhibitors (e.g., aspirin for COX) to calibrate activity.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies, identifying outliers due to assay sensitivity (e.g., fluorometric vs. radiometric detection) .
Q. What strategies validate computational predictions of metabolic pathways for this compound?
- Methodology :
- In Vitro Microsomal Studies : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-HRMS. Compare with in silico predictions (e.g., CYP450 substrate models in Schrödinger).
- Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in rodent models.
- Enzyme Knockout Models : CRISPR-edited HepG2 cells lacking specific CYP isoforms confirm metabolic routes .
Tables of Key Data
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 168–170°C (dec.) | |
| LogP (Calculated) | 3.2 ± 0.3 | |
| ¹H NMR (CDCl₃, δ ppm) | 8.35 (s, 1H, nitrobenzoyl) | |
| XRD Dihedral Angle (Chromenone-Phenyl) | 12.5° | |
| COX-2 IC₅₀ | 1.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
